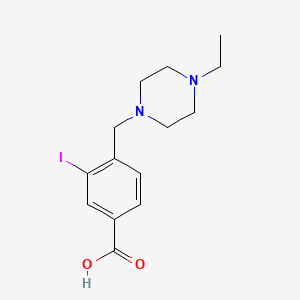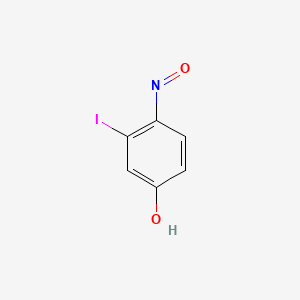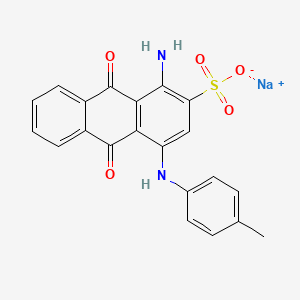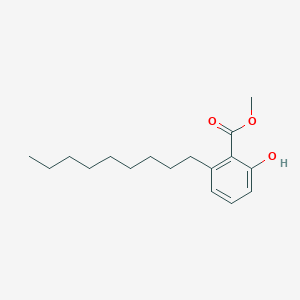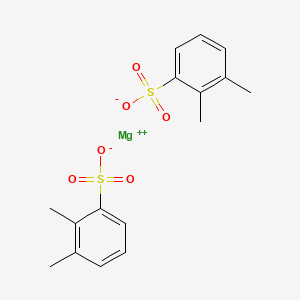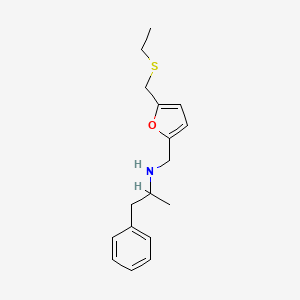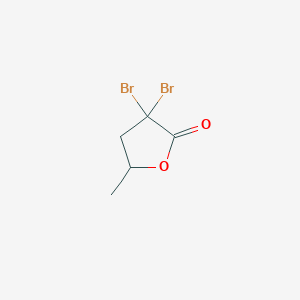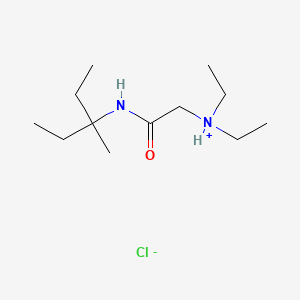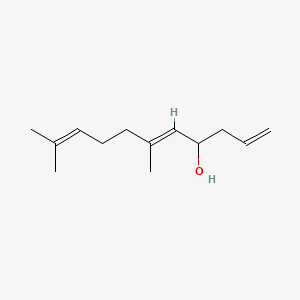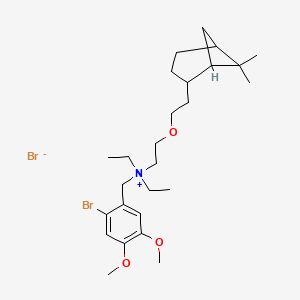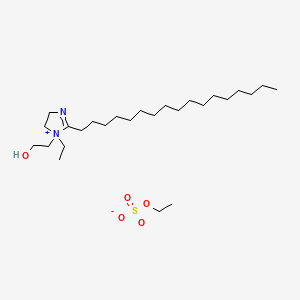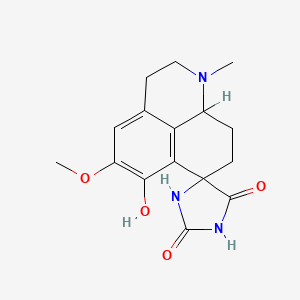
Tetramethylstibonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylstibonium iodide is an organometallic compound with the molecular formula C₄H₁₂ISb . It consists of a stibonium cation (Sb(CH₃)₄⁺) and an iodide anion (I⁻). This compound is notable for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylstibonium iodide can be synthesized through the reaction of antimony trichloride (SbCl₃) with methyl iodide (CH₃I) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds as follows:
SbCl3+4CH3I+3NaOH→Sb(CH3)4I+3NaCl+3H2O
Industrial Production Methods: The scalability of the process would depend on the availability of raw materials and the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Tetramethylstibonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: this compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like chloride (Cl⁻) or bromide (Br⁻) ions can replace the iodide ion under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Tetramethylstibonium chloride or bromide, depending on the nucleophile used.
Scientific Research Applications
Tetramethylstibonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organometallic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Industry: this compound is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which tetramethylstibonium iodide exerts its effects involves its ability to interact with various molecular targets. The stibonium cation can form coordination complexes with different ligands, influencing the compound’s reactivity and stability. The pathways involved in its action depend on the specific reactions and conditions under which it is used .
Comparison with Similar Compounds
Tetramethylammonium iodide (C₄H₁₂NI): Similar in structure but contains nitrogen instead of antimony.
Tetramethylphosphonium iodide (C₄H₁₂PI): Contains phosphorus instead of antimony.
Tetramethylarsenium iodide (C₄H₁₂AsI): Contains arsenic instead of antimony.
Comparison: Tetramethylstibonium iodide is unique due to the presence of antimony, which imparts distinct chemical properties compared to its nitrogen, phosphorus, and arsenic analogs. The differences in atomic size, electronegativity, and bonding characteristics of antimony result in variations in reactivity and stability among these compounds .
Properties
CAS No. |
2185-78-6 |
|---|---|
Molecular Formula |
C4H12ISb |
Molecular Weight |
308.80 g/mol |
IUPAC Name |
tetramethylstibanium;iodide |
InChI |
InChI=1S/4CH3.HI.Sb/h4*1H3;1H;/q;;;;;+1/p-1 |
InChI Key |
MZSALBMSWMJUON-UHFFFAOYSA-M |
Canonical SMILES |
C[Sb+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


